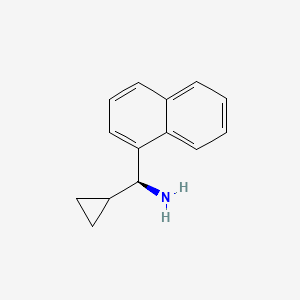

(S)-cyclopropyl(naphthalen-1-yl)methanamine

CAS No.:

Cat. No.: VC15976886

Molecular Formula: C14H15N

Molecular Weight: 197.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H15N |

|---|---|

| Molecular Weight | 197.27 g/mol |

| IUPAC Name | (S)-cyclopropyl(naphthalen-1-yl)methanamine |

| Standard InChI | InChI=1S/C14H15N/c15-14(11-8-9-11)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,14H,8-9,15H2/t14-/m0/s1 |

| Standard InChI Key | JBORQMMLVDXKRU-AWEZNQCLSA-N |

| Isomeric SMILES | C1CC1[C@@H](C2=CC=CC3=CC=CC=C32)N |

| Canonical SMILES | C1CC1C(C2=CC=CC3=CC=CC=C32)N |

Introduction

Chemical Structure and Stereochemical Significance

The molecular structure of (S)-cyclopropyl(naphthalen-1-yl)methanamine consists of a naphthalen-1-yl group (a fused bicyclic aromatic system) attached to a methanamine moiety. The amine-bearing carbon is further substituted with a cyclopropyl ring, introducing significant steric and electronic effects. The (S)-configuration refers to the spatial arrangement around this chiral center, which is critical for its biological activity and intermolecular interactions .

Table 1: Key Structural and Stereochemical Properties

Synthesis and Manufacturing Processes

The synthesis of (S)-cyclopropyl(naphthalen-1-yl)methanamine involves strategic bond formation between the naphthalene and cyclopropyl-methanamine groups. While direct methods are sparingly documented, analogous pathways for related naphthalenemethanamines provide insights.

Key Synthetic Routes

A patent (WO2004080945A1) describes the preparation of N-methyl-1-naphthalenemethanamine, a structural analog, via alkylation of 1-chloromethylnaphthalene with N-methylformamide in the presence of a phase transfer catalyst . Adapting this method, the cyclopropyl variant could be synthesized by substituting N-methylformamide with a cyclopropylamine derivative.

Proposed Pathway:

-

Alkylation: React 1-chloromethylnaphthalene with cyclopropylamine under phase-transfer conditions.

-

Chiral Resolution: Use enantioselective catalysis or chiral auxiliaries to isolate the (S)-enantiomer.

-

Salt Formation: Treat the free base with HCl to yield the hydrochloride salt .

Physical and Chemical Properties

The compound’s physicochemical profile is critical for its handling and application in drug discovery.

Table 2: Physicochemical Data

The hydrochloride salt’s higher melting point and improved stability make it preferable for pharmaceutical formulations .

Applications in Medicinal Chemistry

(S)-Cyclopropyl(naphthalen-1-yl)methanamine serves as an intermediate in synthesizing antifungal and antibacterial agents. Its structural similarity to terbinafine precursors (e.g., N-methyl-1-naphthalenemethanamine) suggests potential utility in antifungal drug development .

Mechanism of Action in Antifungal Agents

Terbinafine, a fungicidal agent, inhibits squalene epoxidase. The naphthalene moiety in (S)-cyclopropyl(naphthalen-1-yl)methanamine may similarly interact with fungal enzyme pockets, while the cyclopropyl group could modulate lipophilicity and bioavailability .

Analytical Characterization

Advanced techniques are employed to confirm structure and enantiopurity:

-

NMR Spectroscopy: Assigns proton environments, confirming cyclopropyl and naphthalene integration .

-

Chiral HPLC: Resolves (S)- and (R)-enantiomers, ensuring stereochemical purity .

-

Mass Spectrometry: Verifies molecular weight (e.g., 197.28 for free base) .

Future Directions and Research Gaps

While the hydrochloride salt’s properties are well-documented , further studies are needed to:

-

Optimize asymmetric synthesis for the (S)-enantiomer.

-

Evaluate bioactivity against fungal and bacterial strains.

-

Assess pharmacokinetic profiles in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume